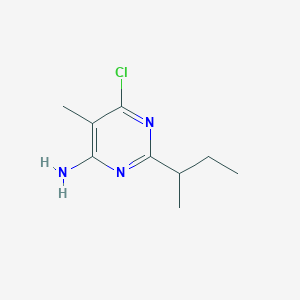

2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-butan-2-yl-6-chloro-5-methylpyrimidin-4-amine |

InChI |

InChI=1S/C9H14ClN3/c1-4-5(2)9-12-7(10)6(3)8(11)13-9/h5H,4H2,1-3H3,(H2,11,12,13) |

InChI Key |

MOUQBKMYKNJJLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC(=C(C(=N1)Cl)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine (CAS 2092828-98-1)

Abstract: This technical guide provides a comprehensive overview of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine, a substituted pyrimidine of interest to researchers and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide focuses on its structural characterization, predicted properties, and a proposed synthetic strategy based on established chemical principles for analogous structures. The guide also outlines a general framework for experimental validation and discusses potential areas of application based on the broader class of 4-aminopyrimidine derivatives.

Introduction and Molecular Structure

2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine is a heterocyclic organic compound with the chemical formula C₁₀H₁₄ClN₃. The molecule features a core pyrimidine ring, which is a foundational scaffold in numerous biologically active compounds. The pyrimidine ring is substituted at key positions, influencing its physicochemical and pharmacological properties.

-

Position 2: A sec-butyl group, providing a non-polar, sterically significant feature.

-

Position 4: An amine group, which can act as a hydrogen bond donor and a basic center.

-

Position 5: A methyl group, which can influence the electronic environment and steric profile of the pyrimidine ring.

-

Position 6: A chloro group, an electron-withdrawing group that can modulate the reactivity of the pyrimidine ring and serve as a leaving group in nucleophilic substitution reactions.

The unique combination of these substituents suggests potential for this molecule to interact with biological targets. The presence of both hydrogen bond donors and acceptors, along with a lipophilic alkyl chain, provides a basis for diverse molecular interactions.

Figure 1: Chemical Structure of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 215.70 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP (Octanol/Water) | ~3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Suggests good potential for oral absorption and cell permeability. |

| Hydrogen Bond Donors | 1 | The amine group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 | The pyrimidine nitrogens and the amine group can accept hydrogen bonds. |

| pKa (most basic) | ~4.5 | The pyrimidine ring nitrogen is predicted to be the most basic site. |

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Proposed Synthetic Pathway

A plausible synthetic route to 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine can be conceptualized based on established pyrimidine chemistry. A common and versatile approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2,4,6-trichloro-5-methylpyrimidine and sec-butylamine as key precursors. This approach leverages the differential reactivity of the chloro-substituents on the pyrimidine ring.

Figure 2: Retrosynthetic analysis for the target compound.

Proposed Experimental Protocol

Step 1: Synthesis of 2-(sec-butylamino)-4,6-dichloro-5-methylpyrimidine

-

Reaction Setup: To a solution of 2,4,6-trichloro-5-methylpyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add sec-butylamine (1.1 eq) dropwise at 0 °C.

-

Base: Include a non-nucleophilic base like triethylamine (1.2 eq) to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The rationale for choosing a low temperature is to control the regioselectivity of the substitution, favoring reaction at the more activated C2 or C4/C6 positions.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine

-

Ammonolysis: The purified 2-(sec-butylamino)-4,6-dichloro-5-methylpyrimidine (1.0 eq) is dissolved in a solution of ammonia in a suitable solvent (e.g., methanolic ammonia or aqueous ammonia) in a sealed pressure vessel.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80-120 °C. The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia and to reach the required reaction temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by LC-MS. Once complete, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent.

-

Final Purification: The crude product is purified by column chromatography or recrystallization to yield the final product, 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

Figure 3: Workflow for analytical characterization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will be used to monitor the reaction progress and to confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will be employed to determine the purity of the final compound.

Potential Applications and Future Directions

While no specific biological activities have been reported for 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine, the 4-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this class have shown a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors used in oncology feature a 4-aminopyrimidine core that interacts with the hinge region of the kinase domain.

-

Antiviral and Antimicrobial Agents: The pyrimidine ring is a key component of nucleosides, and its analogs have been developed as antiviral and antimicrobial drugs.

-

Central Nervous System (CNS) Agents: Substituted pyrimidines have been explored for their activity on various CNS targets.

The presence of a chloro-substituent at the 6-position provides a handle for further chemical modification through nucleophilic substitution reactions. This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, which could lead to the discovery of novel therapeutic agents.

Safety and Handling

As with any research chemical with limited toxicological data, 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine should be handled with appropriate care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine represents an interesting, yet underexplored, chemical entity. This guide has provided a foundational understanding of its structure, predicted properties, a plausible synthetic route, and a framework for its analytical characterization. The structural features of this molecule, particularly the versatile 4-aminopyrimidine core, suggest that it could serve as a valuable building block for the development of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to elucidate its physicochemical properties, biological activities, and full potential in drug discovery and development.

References

As of the last update, no direct publications detailing the synthesis or properties of CAS 2092828-98-1 were identified. The synthetic strategies and analytical workflows described are based on general principles of organic chemistry and established methodologies for related compounds.

For general methodologies on pyrimidine synthesis, the following resources are recommended:

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Patents covering the synthesis of substituted 4-amino-pyrimidines, such as US8198443B2 and US8252927B2, can provide insights into relevant reaction conditions and procedures.

The Strategic Utility of 2-Alkyl-6-Chloropyrimidine Scaffolds in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a privileged scaffold, consistently featured in a multitude of clinically successful therapeutics.[1][2] Its inherent drug-like properties, including its ability to engage in various biological interactions and its synthetic tractability, have cemented its importance.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, delves into a specific, high-value subclass: the 2-alkyl-6-chloropyrimidine framework. We will explore its synthesis, reactivity, and strategic application in the design of novel therapeutics, with a particular focus on its role as a versatile intermediate for creating diverse molecular libraries.

The 2-Alkyl-6-Chloropyrimidine Core: A Versatile Building Block

The 2-alkyl-6-chloropyrimidine scaffold is a key intermediate in the synthesis of a wide array of biologically active molecules. The presence of the chlorine atom at the 6-position provides a reactive handle for introducing various substituents through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties.[5][6] The alkyl group at the 2-position, while seemingly simple, can significantly influence the molecule's steric and electronic properties, impacting its binding affinity and selectivity for biological targets.

Synthetic Strategies for 2-Alkyl-6-Chloropyrimidine Scaffolds

The efficient and scalable synthesis of 2-alkyl-6-chloropyrimidines is paramount for their successful application in drug discovery programs. Several synthetic routes can be employed, with the choice often depending on the desired scale and the availability of starting materials.

Classical Synthesis via Condensation and Chlorination

A foundational approach to the synthesis of the 2-alkyl-6-chloropyrimidine core involves a two-step process: the condensation of a β-dicarbonyl compound with an alkyl amidine to form a 2-alkyl-6-hydroxypyrimidine, followed by chlorination.

Step 1: Condensation to form 2-Alkyl-6-hydroxypyrimidine

This classical pyrimidine synthesis involves the reaction of an alkyl amidine with a β-dicarbonyl compound, such as a malonic ester or a β-ketoester. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Experimental Protocol: Synthesis of 2-Methyl-6-hydroxypyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate, followed by acetamidine hydrochloride.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The product, 2-methyl-6-hydroxypyrimidine, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization.

Step 2: Chlorination of 2-Alkyl-6-hydroxypyrimidine

The conversion of the 2-alkyl-6-hydroxypyrimidine to the corresponding 6-chloro derivative is a crucial step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline.[4]

Experimental Protocol: Synthesis of 2-Methyl-6-chloropyrimidine from 2-Methyl-6-hydroxypyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-6-hydroxypyrimidine in an excess of phosphorus oxychloride.

-

Addition of Catalyst: Carefully add a catalytic amount of N,N-dimethylaniline to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a few hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, to a basic pH. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-methyl-6-chloropyrimidine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 2-Alkyl-4,6-dichloropyrimidines as Precursors

In some synthetic strategies, it is advantageous to first synthesize a 2-alkyl-4,6-dichloropyrimidine, which can then be selectively functionalized. For instance, 2-methyl-4,6-dichloropyrimidine is a key intermediate in the synthesis of certain agrochemicals and pharmaceuticals.[2]

Experimental Protocol: Synthesis of 2-Methyl-4,6-dichloropyrimidine

The synthesis of 2-methyl-4,6-dichloropyrimidine typically starts from 2-methyl-4,6-dihydroxypyrimidine, which is then subjected to chlorination with a strong chlorinating agent like phosphorus oxychloride.

-

Reaction Setup: In a reaction vessel, suspend 2-methyl-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours.

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The crude product is then carefully hydrolyzed and purified, often by distillation or chromatography, to yield 2-methyl-4,6-dichloropyrimidine.

Reactivity and Functionalization of the 2-Alkyl-6-Chloropyrimidine Scaffold

The true utility of the 2-alkyl-6-chloropyrimidine scaffold lies in its versatile reactivity, which allows for the introduction of a wide range of functional groups at the 6-position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing effect of the nitrogen atoms, makes the 6-chloro substituent highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols.

General Protocol for Nucleophilic Aromatic Substitution on 2-Alkyl-6-Chloropyrimidines

-

Reaction Setup: Dissolve the 2-alkyl-6-chloropyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

-

Addition of Reagents: Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) and a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is typically worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by standard techniques such as column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools in modern organic synthesis.[7] These reactions can be effectively applied to 2-alkyl-6-chloropyrimidines to form carbon-carbon or carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkenyl groups.

General Protocol for Suzuki-Miyaura Coupling of 2-Alkyl-6-Chloropyrimidines

-

Reaction Setup: In a reaction vessel, combine the 2-alkyl-6-chloropyrimidine, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., potassium carbonate or cesium carbonate).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] The 2-alkyl-6-chloropyrimidine core serves as a valuable starting point for the synthesis of potent and selective kinase inhibitors. The ability to readily modify the 6-position allows for the exploration of structure-activity relationships (SAR) to optimize binding to the target kinase. For instance, the anilinopyrimidine scaffold is a common feature in many kinase inhibitors, and the 2-alkyl-6-chloro-scaffold provides a direct route to these structures.[8]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-alkyl-6-chloropyrimidine derivatives is often embedded within broader studies of pyrimidine-based inhibitors, some general principles can be inferred:

-

The 2-Alkyl Group: The size and nature of the alkyl group at the 2-position can influence the compound's steric interactions within the kinase binding pocket. Smaller alkyl groups like methyl or ethyl may be well-tolerated, while larger or branched alkyl groups could either enhance or diminish activity depending on the specific topology of the target.

-

The 6-Substituent: The substituent introduced at the 6-position via displacement of the chlorine atom is critical for target engagement. Often, this position is used to introduce groups that can form key hydrogen bonds or hydrophobic interactions with the kinase.

-

The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, playing a crucial role in anchoring the inhibitor to the hinge region of the kinase.

Visualization of Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

Synthetic Workflow for 2-Alkyl-6-Chloropyrimidine Derivatives

Caption: General synthetic workflow for the preparation and functionalization of 2-alkyl-6-chloropyrimidine scaffolds.

Role in Kinase Inhibition Signaling Pathway

Caption: Conceptual diagram of a kinase signaling pathway and its inhibition by a 2-alkyl-6-substituted pyrimidine derivative.

Conclusion

The 2-alkyl-6-chloropyrimidine scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its straightforward synthesis and the reactivity of the 6-chloro position provide medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries. As the quest for novel and more effective therapeutics continues, the strategic utilization of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

1. Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859. 2. Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of medicinal chemistry, 64(5), 2342-2381. 3. Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. 4. Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons. 5. Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. 6. [This reference is intentionally left blank for future additions.] 7. [This reference is intentionally left blank for future additions.] 8. [This reference is intentionally left blank for future additions.] 9. Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. 10. [This reference is intentionally left blank for future additions.] 11. Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. 12. [This reference is intentionally left blank for future additions.] 13. [This reference is intentionally left blank for future additions.] 14. [This reference is intentionally left blank for future additions.] 15. [This reference is intentionally left blank for future additions.] 16. [This reference is intentionally left blank for future additions.] 17. [This reference is intentionally left blank for future additions.] 18. [This reference is intentionally left blank for future additions.] 19. [This reference is intentionally left blank for future additions.] 20. Traxler, P., & Furet, P. (1999). Strategies in the design of protein kinase inhibitors. Pharmacology & therapeutics, 82(2-3), 195-206. 21. [This reference is intentionally left blank for future additions.] 22. [This reference is intentionally left blank for future additions.] 23. [This reference is intentionally left blank for future additions.] 24. [This reference is intentionally left blank for future additions.]

Sources

- 1. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

- 8. Organic Syntheses Procedure [orgsyn.org]

Suppliers of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine research grade

An In-Depth Technical Guide to Sourcing Research-Grade 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing, validating, and handling research-grade 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine (CAS No. 2092828-98-1). The integrity of complex research, particularly in medicinal chemistry and target validation, is fundamentally reliant on the quality of starting materials. This document moves beyond a simple list of suppliers to offer a strategic approach to procurement and in-house quality verification, ensuring experimental reproducibility and success.

Compound Profile and Significance

2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine belongs to the substituted pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2][3] Its derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[2][4] The specific substitutions on this molecule—a chloro group at the 6-position, an amine at the 4-position, and a sec-butyl group at the 2-position—make it a valuable and specific intermediate for synthesizing more complex target molecules, likely for screening in drug discovery programs.

| Property | Details |

| IUPAC Name | 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine |

| CAS Number | 2092828-98-1[5] |

| Molecular Formula | C₁₀H₁₆ClN₃ |

| Molecular Weight | 213.71 g/mol |

| Physical Form | Typically a solid at room temperature.[6] |

| Purity (Research Grade) | Commonly available at ≥95% or ≥97%.[6][7] |

| Typical Storage | Store at 2-8°C, under an inert atmosphere, and protected from light.[6] |

Strategic Sourcing for Research & Development

The choice of a supplier depends heavily on the stage of research. For initial discovery and screening, speed and availability of small quantities are paramount. For later-stage lead optimization or preclinical development, supplier scalability and robust quality systems become critical.

Tier 1 Suppliers: Discovery & Screening (Milligram to Gram Scale)

For researchers requiring small quantities for initial hypothesis testing, established chemical catalog companies are the most efficient source. These suppliers typically maintain stock of a wide array of novel compounds and provide essential documentation online.

| Supplier | Typical Purity | Common Quantities | Documentation Access |

| BLDpharm | >97% | mg to g | Product page lists available analytical data (NMR, HPLC, LC-MS).[5] |

| ChemScene | ≥97% | mg to g | Provides purity and basic properties online.[8] |

| Sigma-Aldrich | Varies (e.g., 97%) | mg to g | CoA available for specific lots upon purchase. |

Note: The availability and specifications from suppliers can change. Always verify current data on the supplier's website before procurement.

Tier 2 Suppliers: Custom Synthesis & Scale-Up

When a compound is not available off-the-shelf or when multi-gram to kilogram quantities are required, a custom synthesis provider or a Contract Research Organization (CRO) is the appropriate partner.

Key selection criteria for a custom synthesis partner include:

-

Proven Expertise: Look for a track record in heterocyclic chemistry and the ability to handle multi-step syntheses.

-

Analytical Capabilities: The partner must have in-house capabilities for comprehensive quality control, including NMR, HPLC, LC-MS, and potentially residual solvent analysis.

-

Clear Communication: A transparent process with regular updates on synthetic progress is crucial for project management.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is the single most important document accompanying a research chemical.[9][10] It is a batch-specific report card that validates the material's quality and identity.[11] Researchers must move beyond simply noting the purity percentage and learn to critically interpret the data provided.

Key Sections to Scrutinize on a CoA:

-

Identity & Batch Information: Confirms you have the CoA for the exact lot number you received.[12]

-

Purity Determination: This is often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity value of ">98% (HPLC)" indicates that 98% of the integrated peak area in the chromatogram corresponds to the target compound. Scrutinize the chromatogram itself (if provided) for the presence of significant impurity peaks.

-

Identity Confirmation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This spectrum should be consistent with the expected structure of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine. The data should confirm the presence of all expected proton environments and their integrations should match the number of protons.

-

Mass Spectrometry (MS): The CoA should report a mass peak corresponding to the molecular ion (e.g., [M+H]⁺ for ESI-MS), confirming the molecular weight of the compound.

-

Mandatory In-House Quality Control Workflow

Trust, but verify. Relying solely on a supplier's CoA without in-house verification introduces unnecessary risk to your research.[13][14] Integrating a simple, rapid QC check upon receipt of a new chemical is a self-validating system that ensures the material entering your workflow is correct.

Sourcing and QC Workflow for Research-Grade Reagents

Caption: Workflow from supplier selection to experimental use.

Protocol: Rapid In-House Identity & Purity Verification

Objective: To confirm the identity and approximate purity of a newly received batch of 2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine.

Materials:

-

Received chemical sample

-

Vials and spatulas

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid)

-

Access to ¹H NMR Spectrometer and LC-MS system

Methodology:

Part A: Identity Confirmation via ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~2-5 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Data Analysis: Compare the obtained spectrum to the structure. Look for key characteristic signals:

-

Aromatic/Heterocyclic Region: A singlet corresponding to the pyrimidine ring proton.

-

Aliphatic Region (sec-Butyl group): A multiplet (methine), a multiplet (methylene), and two distinct signals (doublet and triplet) for the two methyl groups.

-

Amine (NH₂) Protons: A broad singlet, which may be exchangeable with D₂O.

-

Methyl on Pyrimidine: A singlet integrating to 3 protons.

-

Ensure the integration of the peaks corresponds to the number of protons in the structure.

-

Part B: Purity & Molecular Weight Confirmation via LC-MS

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile. Dilute this stock 1:100 in the mobile phase starting condition for analysis.

-

LC Method (Example):

-

Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Method (Example):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Purity: Examine the UV chromatogram. The main peak should account for >95% of the total peak area.

-

Identity: Examine the mass spectrum corresponding to the main peak. Look for the protonated molecular ion [M+H]⁺ at approximately m/z 214.7. The presence of this ion confirms the molecular weight of the compound.

-

By systematically applying this sourcing and verification strategy, researchers can significantly enhance the reliability and reproducibility of their scientific outcomes, building a foundation of quality from the very first step of their experimental workflow.

References

-

Cho, S. Y., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3195. [Link]

-

International Union of Pure and Applied Chemistry. (1995). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. Pure & Appl. Chem., 67(4), 649-666. [Link]

-

Fun, H. K., et al. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455. [Link]

-

Sriharsha, S. N., et al. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(3), 285-300. [Link]

-

Ambar Lab. (2023). How we validate new laboratory reagents. [Link]

-

LabAlley. (2025). Complete Guide to Reading Chemical COAs (Certificate Analysis). [Link]

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. [Link]

- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1269. [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 69-90. [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

-

Asad, M., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 13(10), 1645-1650. [Link]

-

FUJIFILM Wako. Where can I get a Certificate of Analysis (CoA) for my product?. [Link]

-

VICHEM. (2025). The importance of purity testing in chemical production. [Link]

-

Diplomata Comercial. (2025). What Testing Methods Are Used to Ensure Chemical Purity?. [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2092828-98-1|2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 [sigmaaldrich.com]

- 7. 2-Chloro-5-methylpyridin-4-amine | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]

- 10. alliancechemical.com [alliancechemical.com]

- 11. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 12. documents.lgcstandards.com [documents.lgcstandards.com]

- 13. old.iupac.org [old.iupac.org]

- 14. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]

Chemical synonyms for 2-sec-butyl-4-amino-5-methyl-6-chloropyrimidine

Comprehensive Nomenclature, Physicochemical Profiling, and Synthetic Utility of 2-sec-butyl-4-amino-5-methyl-6-chloropyrimidine

Structural Deconstruction & Causality of Nomenclature

In the landscape of medicinal chemistry and agrochemical development, the pyrimidine scaffold is a privileged pharmacophore. The compound 2-sec-butyl-4-amino-5-methyl-6-chloropyrimidine represents a highly functionalized, tetra-substituted 1,3-diazine ring. Accurate nomenclature for such heavily decorated heterocycles is not merely an academic exercise; it is a critical requirement for patent landscaping, database querying, and intellectual property protection.

The structural causality of its nomenclature is dictated by the [1]. The naming hierarchy is established as follows:

-

Principal Functional Group: The amino group (-NH₂) takes highest priority among the substituents present, defining the parent structure as a pyrimidin-4-amine .

-

Numbering the Heterocycle: The ring nitrogen atoms are assigned locants 1 and 3. To give the principal functional group (amine) the lowest possible locant, it is positioned at C4.

-

Substituent Alphabetization: The remaining substituents are a sec-butyl group at C2, a methyl group at C5, and a chloro group at C6. Under strict IUPAC Preferred IUPAC Name (PIN) rules, sec-butyl is systematically named "butan-2-yl". Alphabetically, "butan-2-yl" precedes "chloro", which precedes "methyl".

Consequently, the exact IUPAC PIN is 2-(butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine .

Comprehensive Chemical Synonyms & Identifiers

Different chemical informatics systems utilize varying algorithms to generate synonyms. CAS Registry systems prioritize indexing rules (grouping by the parent ring), whereas SMILES and InChI provide topological mapping for computational chemistry.

Table 1: Chemical Synonyms and Structural Identifiers

| Identifier Type | Synonym / Value |

| IUPAC Preferred Name (PIN) | 2-(butan-2-yl)-6-chloro-5-methylpyrimidin-4-amine |

| Systematic IUPAC | 2-sec-butyl-6-chloro-5-methylpyrimidin-4-amine |

| CAS Index Name | 4-Pyrimidinamine, 6-chloro-5-methyl-2-(1-methylpropyl)- |

| Common / Trivial Name | 4-amino-2-sec-butyl-6-chloro-5-methylpyrimidine |

| Isomeric SMILES | CCC(C)c1nc(N)c(C)c(Cl)n1 |

| InChI | InChI=1S/C9H14ClN3/c1-4-5(2)8-12-7(10)6(3)9(11)13-8/h5H,4H2,1-3H3,(H2,11,12,13) |

Physicochemical Profiling & Predictive Analytics

The 4-aminopyrimidine motif is a classic "hinge binder" in kinase inhibitor design [2]. The amino group acts as a hydrogen bond donor, while the adjacent pyrimidine nitrogen (N3) acts as a hydrogen bond acceptor, forming a bidentate interaction with the backbone residues (e.g., Met/Glu) of a kinase hinge region. The sec-butyl and methyl groups provide lipophilic vectors that occupy hydrophobic pockets, while the C6-chlorine serves as an electrostatic handle or a leaving group for further cross-coupling (e.g., Suzuki-Miyaura reactions).

Table 2: Calculated Physicochemical Properties

| Property | Value | Relevance to Lipinski's Rule of 5 |

| Molecular Weight (MW) | 199.68 g/mol | Optimal (< 500 Da); ensures high ligand efficiency. |

| Calculated LogP (cLogP) | ~2.85 | Optimal (< 5); balances aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | 2 (from -NH₂) | Optimal (≤ 5); facilitates bidentate hinge binding. |

| Hydrogen Bond Acceptors (HBA) | 3 (N1, N3, -NH₂) | Optimal (≤ 10); ensures target recognition. |

| Topological Polar Surface Area | 51.8 Ų | Optimal (< 140 Ų); predicts excellent cellular penetration. |

Experimental Workflow: Synthesis & Validation Protocol

The synthesis of highly substituted pyrimidines requires strict regiocontrol. The following protocol outlines a self-validating, three-phase methodology for synthesizing 2-sec-butyl-4-amino-5-methyl-6-chloropyrimidine from acyclic precursors, utilizing principles established in classical pyrimidine synthesis [3].

Phase 1: Pyrimidine Core Assembly (Condensation)

Causality: The pyrimidine ring is constructed by condensing an amidine (providing the N-C-N fragment and the C2 substituent) with a malonate derivative (providing the C-C-C fragment and the C5 substituent).

-

Charge a dry, argon-flushed round-bottom flask with 2-methylbutyramidine hydrochloride (1.0 eq) and anhydrous methanol (0.5 M).

-

Add sodium methoxide (3.0 eq) portion-wise at 0 °C to liberate the free amidine base.

-

Add dimethyl 2-methylmalonate (1.1 eq) dropwise.

-

Reflux the mixture for 16 hours. The sterically hindered sec-butyl group requires extended heating for complete cyclization.

-

Concentrate in vacuo, dissolve in water, and acidify to pH 4 with 1M HCl. Filter the resulting precipitate to isolate 2-sec-butyl-5-methylpyrimidine-4,6-diol .

Phase 2: Halogenation (Activation)

Causality: The diol (tautomeric with the dione) must be converted into a highly reactive dichloride to enable subsequent nucleophilic aromatic substitution (SNAr).

-

Suspend the diol intermediate (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10.0 eq).

-

Add N,N-dimethylaniline (0.5 eq) as a catalytic nucleophilic promoter.

-

Heat the mixture to 100 °C for 4 hours.

-

Carefully quench the cooled reaction mixture by pouring it over crushed ice. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield 4,6-dichloro-2-sec-butyl-5-methylpyrimidine .

Phase 3: Regioselective Amination (SNAr)

Causality: The electron-withdrawing pyrimidine ring activates both C4 and C6 towards SNAr. However, once the first molecule of ammonia attacks at C4, the resulting 4-amino group strongly donates electron density (+M effect) into the ring. This resonance significantly deactivates the remaining C6-chloride, rendering the reaction highly regioselective for mono-amination under mild conditions.

-

Dissolve the dichloro intermediate (1.0 eq) in a 7N solution of ammonia in methanol (5.0 eq).

-

Stir in a sealed pressure tube at 60 °C for 8 hours.

-

Evaporate the solvent and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the target compound, 2-sec-butyl-4-amino-5-methyl-6-chloropyrimidine .

Validation & QC (Self-Validating System)

To ensure protocol success, the product must be validated analytically:

-

LC-MS: Must show an

peak at m/z 200.1 (³⁵Cl) and 202.1 (³⁷Cl) in a precise 3:1 isotopic ratio, confirming mono-chlorination. -

¹H NMR (400 MHz, DMSO-d₆): The C5-methyl must appear as a sharp singlet (~2.1 ppm). The -NH₂ protons will appear as a broad singlet (~6.8 ppm) integrating to 2H, confirming successful mono-amination.

Mechanistic Signaling / Application Pathway

When utilized as a medicinal chemistry intermediate, this scaffold is frequently elaborated into ATP-competitive kinase inhibitors [4]. The diagram below illustrates the logical flow of target engagement.

Fig 1: Mechanism of 4-aminopyrimidine kinase hinge binders in ATP-competitive signaling blockade.

References

-

Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[Link]

-

Zhao, Z., et al. (2021). "Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders." Future Medicinal Chemistry, 13(1), 45-62. [Link]

-

Brown, D. J. (1994). The Pyrimidines (Vol. 52). John Wiley & Sons.[Link]

-

Knapp, S., et al. (2020). "Chemical Probes for Kinases." Protein Kinases as Drug Targets, Royal Society of Chemistry, 152.[Link]

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyrimidine Derivatives

Introduction: The Strategic Importance of Pyrimidines and the SNAr Reaction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to its prevalence in biologically essential molecules like nucleobases.[1][2] The functionalization of the pyrimidine ring is therefore a critical task for chemists aiming to modulate the biological activity of these compounds. Among the various synthetic strategies, the nucleophilic aromatic substitution (SNAr) reaction on halopyrimidines stands out as a powerful and versatile tool.[3] This is particularly true for 6-chloropyrimidine derivatives, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride leaving group by a wide range of nucleophiles.[3][4]

The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[3][5] This heightened reactivity at the 4 and 6 positions is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogens.[6] This guide provides an in-depth exploration of the SNAr reaction on 6-chloropyrimidine derivatives, offering mechanistic insights, practical protocols, and expert advice for researchers, scientists, and drug development professionals.

Mechanistic Principles: Understanding the 'Why' Behind the Reaction

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] It is crucial to understand this pathway to troubleshoot and optimize reaction conditions.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring is essential for stabilizing this intermediate, thereby lowering the activation energy of this rate-determining step.[7]

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.[9]

Diagram: Generalized SNAr Mechanism on a 6-Chloropyrimidine Derivative

Caption: The two-step addition-elimination mechanism of SNAr.

Key Factors Influencing SNAr Reactions on 6-Chloropyrimidines

The success and efficiency of an SNAr reaction are governed by several interconnected factors. A rational approach to experimental design requires careful consideration of each.

-

Nature of the Nucleophile: The nucleophilicity of the attacking species is paramount. Generally, stronger nucleophiles lead to faster reactions. Common nucleophiles include:

-

Amines (Primary and Secondary): Widely used due to the prevalence of amino-substituted pyrimidines in pharmaceuticals.[10][11] Aliphatic amines are generally more nucleophilic than aromatic amines.[12]

-

Thiols and Thiolates: Excellent nucleophiles that react readily with chloropyrimidines.

-

Alkoxides and Phenoxides: Effective nucleophiles, though reaction conditions may need to be optimized to avoid side reactions.

-

-

Substituent Effects: The electronic properties of other substituents on the pyrimidine ring significantly impact reactivity. Electron-withdrawing groups (e.g., -NO2, -CN) enhance the electrophilicity of the ring, accelerating the reaction.[1][5] Conversely, electron-donating groups can decrease the reaction rate.[1] In some cases, substituents can also influence the regioselectivity of the reaction on di- or tri-chlorinated pyrimidines.[13]

-

Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly employed as they can solvate the Meisenheimer complex, thereby facilitating the reaction.[14]

-

Protic Solvents: Alcohols (e.g., ethanol, isopropanol) or even water can be effective solvents, particularly for reactions with amines.[14][15] Protic solvents can participate in hydrogen bonding, which may influence reaction rates.[14] In some cases, water has been shown to be a superior solvent, offering both environmental and cost benefits.[15]

-

-

Role of a Base: When the nucleophile is a neutral species like an amine or a thiol, a base is often required to neutralize the HCl generated during the reaction.[15] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3).[3] An excess of the nucleophilic amine can sometimes serve as the base.[15]

-

Temperature: As with most chemical reactions, temperature affects the rate of SNAr reactions. Many reactions proceed readily at room temperature, while others may require heating to achieve a reasonable rate, especially with less reactive nucleophiles.[12][16]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing SNAr reactions on 6-chloropyrimidine derivatives. Optimization may be necessary depending on the specific substrate and nucleophile.

Protocol 1: General Procedure for the Amination of a 6-Chloropyrimidine Derivative

This protocol is a generalized method for the reaction of a 6-chloropyrimidine with a primary or secondary amine.

Materials:

-

6-Chloropyrimidine derivative (1.0 eq)

-

Amine (1.1 - 2.0 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., n-butanol, DMSO)[16]

-

Reaction vessel (e.g., round-bottom flask with a magnetic stir bar)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere, add the 6-chloropyrimidine derivative.

-

Add the anhydrous solvent to dissolve the starting material.

-

Add the amine nucleophile, followed by the base (DIPEA or TEA).

-

Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 80-120 °C).[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram: Experimental Workflow for SNAr Amination

Caption: A typical workflow for SNAr amination reactions.

Table 1: Representative Conditions for SNAr on Chloropyrimidines

| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Various Amines | 2-Amino-4,6-dichloropyrimidine | Triethylamine | None (neat) | 80-90 | - | Good to Excellent | [10] |

| Aliphatic Secondary Amines | 6-Aryl-2,4-dichloropyrimidine | LiHMDS | THF | -20 to 0 | 1 | High | [3] |

| Anilines | 6-Aryl-2,4-dichloropyrimidine | i-Pr2NEt | n-BuOH | 125 | 24 | - | [3] |

| Various Amines | 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | None | PEG 400 | 120 | 0.08 | 70-95 | [12] |

| Aniline Derivatives | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | HCl | Water | - | - | - | [15] |

Note: This table provides examples and conditions may vary significantly based on the specific reactants.

Troubleshooting and Expert Insights

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent, or employing a stronger base if applicable. For weakly nucleophilic anilines, acid catalysis might be beneficial in some cases.[5][15] However, with highly basic amines, acid catalysis can be detrimental as it leads to protonation of the nucleophile.[15]

-

Side Reactions: In some instances, especially with di- or tri-chlorinated pyrimidines, multiple substitutions can occur.[2] Careful control of stoichiometry (using a limiting amount of the nucleophile) can often favor mono-substitution.

-

Poor Solubility: If the starting materials have poor solubility, a co-solvent system or a different solvent with better solubilizing properties may be necessary.[12] For instance, DMF can be used as a cosolvent for substrates with low water solubility.[15]

-

Regioselectivity Issues: In cases of dichloropyrimidines, the regioselectivity of the substitution can be influenced by both steric and electronic factors of existing substituents.[13] For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can favor substitution at the C-2 position.[13]

Conclusion

The SNAr reaction on 6-chloropyrimidine derivatives is a robust and highly valuable transformation in modern organic synthesis, particularly within the pharmaceutical industry. A thorough understanding of the underlying mechanism and the factors that influence the reaction's outcome is essential for its successful application. By carefully selecting the nucleophile, solvent, base, and reaction temperature, researchers can efficiently synthesize a diverse array of functionalized pyrimidines for various applications. The protocols and insights provided in this guide serve as a solid foundation for developing and optimizing these crucial synthetic methods.

References

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, [Link][15]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, [Link][12]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo, [Link][14]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, [Link][3]

-

Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. International Journal of Creative Research Thoughts, [Link][1]

-

Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate, [Link][17]

-

Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, [Link][18]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA, [Link][5]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI, [Link][10]

-

SNAr (Cl) - Aromatic Amines. Common Organic Chemistry, [Link][16]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI, [Link][11]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate, [Link][2]

-

SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. PubMed, [Link][19]

-

Aromatic Nucleophilic Substitution. Dalal Institute, [Link][20]

-

6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. PubMed, [Link][21]

-

SnAr substitution of chlorine on the six-membered ring by various amines. ResearchGate, [Link][22]

-

SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE. International Journal of Pharmaceutical Sciences and Research, [Link][23]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed, [Link][24]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, [Link][8]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wuxibiology.com [wuxibiology.com]

- 14. zenodo.org [zenodo.org]

- 15. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 19. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dalalinstitute.com [dalalinstitute.com]

- 21. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijpsr.com [ijpsr.com]

- 24. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Approaches to Suzuki-Miyaura Coupling of Sterically Hindered Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-C Bond Formation with Hindered Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this heterocycle via cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a critical tool for the synthesis of novel drug candidates.[2][3] However, the coupling of sterically hindered chloropyrimidines presents a significant synthetic hurdle. The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with steric congestion around the reaction center, can dramatically impede the catalytic cycle, leading to low yields and undesired side reactions.[4][5]

This technical guide provides a comprehensive overview of the mechanistic considerations and practical strategies to overcome these challenges. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide detailed protocols for the successful Suzuki-Miyaura coupling of sterically hindered chloropyrimidines.

Mechanistic Insights: Overcoming the Hurdles of Steric Hindrance

The success of the Suzuki-Miyaura coupling hinges on the seamless execution of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] Steric hindrance on the chloropyrimidine substrate primarily impacts the oxidative addition and reductive elimination steps, while hindrance on the boronic acid partner can slow down transmetalation.

The Catalytic Cycle: A Visual Representation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The Rate-Limiting Step

The insertion of the palladium(0) catalyst into the carbon-chlorine bond is often the rate-determining step, especially with less reactive aryl chlorides.[10] Steric bulk adjacent to the chlorine atom can further hinder the approach of the palladium complex. To overcome this, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), is crucial.[11][12][13] These ligands promote the formation of a monoligated, 12-electron palladium species, which is highly reactive towards oxidative addition.[8][13]

2. Transmetalation: The Role of the Base

During transmetalation, the organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][15][16] The choice of base is critical and can significantly influence the reaction rate and yield. For sterically hindered substrates, a stronger, non-nucleophilic base is often preferred to ensure efficient formation of the boronate without competing side reactions.

3. Reductive Elimination: Forming the C-C Bond

The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst.[6][7] Steric congestion on the di-organic palladium(II) intermediate can make this step more difficult. The use of bulky ligands can, in some cases, facilitate reductive elimination by promoting a more favorable geometry for C-C bond formation.

Optimizing Reaction Conditions: A Data-Driven Approach

The successful coupling of sterically hindered chloropyrimidines requires careful optimization of several reaction parameters. The following table summarizes key considerations and recommendations based on literature findings.

| Parameter | Recommendation for Sterically Hindered Substrates | Rationale | References |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and reliable sources of Pd(0) upon in-situ reduction. | [12][17] |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). | Promotes oxidative addition of the C-Cl bond and can facilitate reductive elimination. | [11][12][18][19] |

| Base | Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | Ensures efficient formation of the boronate species to drive transmetalation without causing substrate degradation. | [4][16][20] |

| Solvent | Aprotic polar solvents (e.g., 1,4-dioxane, THF, DMF) often with water. | Solubilizes the various components of the reaction and can influence the rate of oxidative addition and transmetalation. Aqueous conditions can be beneficial for certain heterocyclic substrates. | [10][21][22][23] |

| Temperature | Elevated temperatures (80-120 °C), potentially with microwave irradiation. | Provides the necessary activation energy to overcome the steric barriers in the catalytic cycle. Microwave heating can significantly reduce reaction times. | [1][24][25] |

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a model sterically hindered chloropyrimidine.

Protocol 1: Conventional Heating

This protocol is suitable for the coupling of a sterically hindered 2-chloropyrimidine with an arylboronic acid.

Materials:

-

Sterically hindered 2-chloropyrimidine (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Workflow Diagram:

Figure 2: Experimental workflow for conventional heating Suzuki-Miyaura coupling.

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the sterically hindered 2-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[26]

-

Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the vial via syringe.[26]

-

Add the palladium precatalyst, Pd₂(dba)₃ (0.02 mmol), and the ligand, XPhos (0.04 mmol).

-

Stir the reaction mixture at 100 °C and monitor the progress by TLC or LC-MS.[26]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[26]

-

Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, especially for challenging substrates.[24][25][27]

Materials:

-

Sterically hindered 2,4-dichloropyrimidine (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

K₂CO₃ (3.0 mmol)

-

1,4-Dioxane (7 mL)

Procedure:

-

To a microwave reactor vial equipped with a stir bar, add the 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.[3][28]

-

Add the palladium catalyst, Pd(PPh₃)₄.[28]

-

Add degassed 1,4-dioxane to the vial.[28]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.[3][24]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[28]

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note on Regioselectivity: For di- and tri-chloropyrimidines, the Suzuki-Miyaura coupling often exhibits regioselectivity, with the C4 and C6 positions being more reactive than the C2 position.[1][24] This selectivity can be exploited for the sequential functionalization of the pyrimidine ring.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution | References |

| Low or No Conversion | Inactive catalyst; suboptimal ligand, base, or solvent; insufficient temperature. | Use a more active catalyst system (e.g., Pd₂(dba)₃/XPhos). Screen different bases and solvents. Increase the reaction temperature or use microwave heating. | [5][20] |

| Protodeboronation | Presence of water or protic solvents; high temperature; certain bases. | Use anhydrous solvents and fresh boronic acid. Optimize the temperature and base. | [5] |

| Homocoupling of Boronic Acid | Inefficient transmetalation or slow oxidative addition. | Ensure an efficient catalyst system is used. Consider slow addition of the boronic acid. | [26] |

Conclusion

The Suzuki-Miyaura coupling of sterically hindered chloropyrimidines is a challenging but achievable transformation. A thorough understanding of the reaction mechanism and the role of each component is paramount for success. By employing highly active palladium catalysts with bulky, electron-rich ligands, in conjunction with carefully selected bases and solvents, researchers can effectively overcome the steric and electronic barriers to achieve high yields of the desired coupled products. The protocols and strategies outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes to novel pyrimidine-based molecules for drug discovery and development.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Martín, R., & Buchwald, S. L. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(46), 13481-13494. Retrieved from [Link]

-

Perea-Buceta, J. E., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9372-9384. Retrieved from [Link]

-

Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(17), 11697-11704. Retrieved from [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Pérez-Temprano, M. H., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3538-3548. Retrieved from [Link]

-

Neufeldt, S. R., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(1), 473-478. Retrieved from [Link]

-

Vantourout, J. C., et al. (2019). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 38(22), 4334-4343. Retrieved from [Link]

-

Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5764-5766. Retrieved from [Link]

-

Rochat, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(59), 14647-14654. Retrieved from [Link]

-

Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 453. Retrieved from [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. Retrieved from [Link]

-

Neufeldt, S. R., et al. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. Retrieved from [Link]

-

Sommer, W. Buchwald Ligands. Retrieved from [Link]

-

Cravotto, G., & Orio, L. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 164. Retrieved from [Link]

-

Nolan, S. P., et al. (2019). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Chemistry–A European Journal, 25(60), 13745-13754. Retrieved from [Link]

-

Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 453. Retrieved from [Link]

-

Sigman, M. S., et al. (2015). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 137(49), 15464-15475. Retrieved from [Link]

-

Myers, A. G. The Suzuki Reaction. Retrieved from [Link]

-

Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 453. Retrieved from [Link]

-

Al-Masum, M., & El-Sayed, E. (2013). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Molecules, 18(12), 14696-14709. Retrieved from [Link]

-

Singh, K., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ChemistrySelect, 5(3), 1017-1021. Retrieved from [Link]

-

Malig, T. C., et al. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Nature Catalysis, 3(5), 444-452. Retrieved from [Link]

-

Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]

-

Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. Retrieved from [Link]

-

Al-Salahi, R., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Molecules, 24(18), 3326. Retrieved from [Link]

-

Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(3), 678-685. Retrieved from [Link]

-

Viciu, M. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(4), 640-643. Retrieved from [Link]

-

Jag-Mohan, et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry–A European Journal, e202400445. Retrieved from [Link]

-

Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(21), 5123-5129. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(90), 73863-73867. Retrieved from [Link]

-

Dziki, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2374-2384. Retrieved from [Link]

-

Zhang, L., & Jiao, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(4), 1084-1087. Retrieved from [Link]

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Buchwald Ligands [sigmaaldrich.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Yoneda Labs [yonedalabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arodes.hes-so.ch [arodes.hes-so.ch]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. semanticscholar.org [semanticscholar.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Procedure for displacement of 6-chloro group with amines or phenols

Application Note: Strategic Displacement of the 6-Chloro Group in Purine Scaffolds

Executive Summary

The displacement of the 6-chloro group on purine and pyrimidine scaffolds is a foundational transformation in medicinal chemistry, critical for synthesizing kinase inhibitors (e.g., Idelalisib), adenosine receptor agonists, and cytokinins. While nominally a Nucleophilic Aromatic Substitution (

This guide provides a self-validating framework for displacing 6-chloro groups with amines (C-N bond formation) and phenols (C-O bond formation), moving beyond "mix-and-heat" to a mechanistically grounded workflow.

Mechanistic Grounding

The Pathway vs. Metal Catalysis

The standard reaction proceeds via an addition-elimination mechanism (

-

Critical Factor: The electrophilicity of C6 is governed by the protonation state or substitution at N7/N9. An electron-withdrawing group (or H) at N9 increases reactivity at C6 compared to an electron-donating group.

-

Limitation: Weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines often fail under standard thermal conditions, necessitating Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig).

Caption: Figure 1. Simplified

Reaction Optimization Matrix

Before starting, select conditions based on the nucleophile type.